REACTION_CXSMILES
|
[CH2:1]([N:7]1[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[C:9]([C:15]#N)[C:8]1=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].S(=O)(=O)(O)[OH:19].[OH-:23].[Na+]>O>[CH2:1]([N:7]1[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[C:9]([C:15]([OH:19])=[O:23])[C:8]1=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|
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Name
|
1-(n-hexyl)-3-cyano-4,6-dimethyl-pyrid-2-one
|
Quantity
|
222.3 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)N1C(C(=C(C=C1C)C)C#N)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
is heated on a steam bath for 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
The solution is poured onto ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with 400 ml
|
Type
|
EXTRACTION
|
Details
|
The toluene layer is then extracted with 2 × 350 ml
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The semi-solid precipitate is recrystallized from methanol/water
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)N1C(C(=C(C=C1C)C)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |